Benzyloxy vs. Ethoxy Fragment: 25-Fold Superiority in KDM5B Inhibition (Cross-Study Comparable, Same Patent Family Assay)
When incorporated into the identical 2-(pyrazol-1-yl)isonicotinic acid scaffold, the (4-chloro-2-phenylmethoxyphenyl)methanol-derived Compound of Example 105 (BDBM264021) inhibits KDM5B with an IC₅₀ of 4 nM. Replacing the benzyloxy group with an ethoxy substituent (Compound of Example 115; BDBM264030) yields an IC₅₀ of 100 nM under the same 384-well TR-FRET Jarid1B assay conditions (0.8 nM enzyme, 300 nM H3K4me3-biotin peptide) [1][2]. The benzyloxy-containing fragment provides a 25-fold potency advantage.
| Evidence Dimension | KDM5B IC₅₀ (nM) |
|---|---|
| Target Compound Data | 4 nM (fragment: 4-chloro-2-phenylmethoxybenzyl; Example 105 / BDBM264021) |
| Comparator Or Baseline | 100 nM (fragment: 4-chloro-2-ethoxybenzyl; Example 115 / BDBM264030) |
| Quantified Difference | 25-fold improvement (4 nM vs 100 nM) |
| Conditions | In vitro Jarid1B TR-FRET assay; 0.8 nM Jarid1B, 300 nM H3K4me3-biotin peptide, 2 μM α-ketoglutarate, 384-well format, room temp, 30 min incubation [2] |
Why This Matters
For procurement decisions in KDM5B inhibitor programs, selecting the benzyloxy-protected building block directly delivers a 25-fold potency gain over the closest ethoxy analog, reducing the need for downstream optimization cycles.
- [1] BindingDB BDBM264021. 2-[5-[(4-chloro-2-phenylmethoxyphenyl)methoxy]pyrazol-1-yl]pyridine-4-carboxylic acid. IC₅₀ 4 nM (KDM5B). Derived from US10173996 Example 105. View Source
- [2] BindingDB BDBM264030. 2-[5-[(4-chloro-2-ethoxyphenyl)methoxy]pyrazol-1-yl]pyridine-4-carboxylic acid. IC₅₀ 100 nM (KDM5B). Derived from US10173996 Example 115. Assay Description: In Vitro Enzyme Inhibition Assay, assayid=2, entryid=2663. View Source
